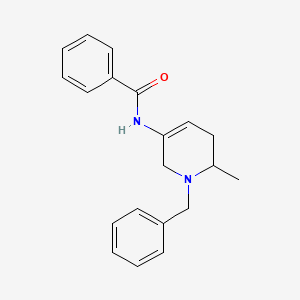

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide

描述

属性

IUPAC Name |

N-(1-benzyl-2-methyl-3,6-dihydro-2H-pyridin-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-16-12-13-19(21-20(23)18-10-6-3-7-11-18)15-22(16)14-17-8-4-2-5-9-17/h2-11,13,16H,12,14-15H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTCVLGVWGLHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C(CN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide typically involves the following steps:

Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1-benzyl-6-methylpiperidine.

Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the tetrahydropyridine intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the tetrahydropyridine ring or the benzamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzyl or benzamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridines, including N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide, exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related compounds demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, one study reported a compound with an MIC (Minimum Inhibitory Concentration) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .

- Antifungal Activity : Other derivatives have shown efficacy against fungal strains such as Candida albicans, with comparable effectiveness to established antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of this compound are also being explored:

- A study highlighted that certain tetrahydropyridine derivatives exhibited IC50 values indicating potent antiproliferative activity against cancer cell lines such as HCT116 . The presence of specific functional groups significantly influenced their efficacy.

Neuropharmacological Effects

Tetrahydropyridine derivatives are known for their neuropharmacological activities. Research has indicated potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . The unique structural characteristics of this compound may confer specific neuroprotective effects.

作用机制

The mechanism of action of N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Benzamide Analogues

Key Observations :

Pharmacokinetic and Toxicity Profiles

Table 2: ADMET Predictions for Benzamide Analogues

Insights : The target compound’s benzyl group may improve membrane permeability compared to polar analogues (), but methyl substitution could increase metabolic stability .

生物活性

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS Number: 1443979-52-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 1443979-52-9 |

Antiparasitic Activity

A study focused on the optimization of related compounds showed that modifications in the tetrahydropyridine structure could lead to significant changes in biological activity. For instance, the inclusion of various substituents resulted in varying degrees of antiparasitic potency (EC values ranging from 0.010 μM to higher concentrations depending on the structure) . Although direct data on this compound's antiparasitic effects are not available, its structural relatives suggest potential efficacy.

Neuroprotective Effects

The compound's structural analogs have been evaluated for neuroprotective properties against oxidative stress. Benzamide derivatives have shown varying levels of protection in neuronal cultures . The specific activity of this compound remains to be elucidated but could be inferred from related compounds that exhibit neuroprotection through histone deacetylase inhibition.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, several studies on similar compounds provide insights into their biological activities:

- Inhibition of Enzymatic Activity : Research has shown that benzamide derivatives can inhibit key enzymes involved in cancer progression. For example, certain benzamides were effective against RET kinase and demonstrated moderate to high potency in inhibiting cell proliferation .

- Antitumor Effects : Some benzamide compounds demonstrated antitumor effects in clinical settings. A cohort study indicated that patients treated with specific benzamide derivatives had prolonged survival rates .

常见问题

Basic: What are the recommended protocols for synthesizing this compound in academic research settings?

Methodological Answer:

Acylation of the tetrahydropyridine core with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is a common approach, analogous to methods used for related benzamide derivatives . For intermediates, nucleophilic displacement reactions (e.g., with nitrobenzofurazane derivatives) or catalytic Michael addition amidation (using Fe/Ni-based metal–organic frameworks) can optimize yield and purity . Characterization of intermediates via FT-IR, NMR, and mass spectrometry is critical to confirm structural integrity .

Basic: Which crystallographic software tools are optimal for determining the compound’s three-dimensional structure?

Methodological Answer:

The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . For graphical representation, ORTEP-3 or WinGX (with built-in validation tools) provides accurate thermal ellipsoid plots and crystallographic data management .

Advanced: How can researchers resolve contradictions between crystallographic data and computational modeling results?

Methodological Answer:

Discrepancies often arise from dynamic molecular conformations (e.g., flexible tetrahydropyridine ring). Refine crystallographic data using SHELXL’s restraints for bond lengths/angles and compare with DFT-optimized geometries . For docking studies (e.g., σ1R ligand interactions), align low-energy conformers from molecular dynamics simulations with crystallographic coordinates to identify dominant binding poses .

Advanced: What methodological approaches are used to analyze sigma-1 receptor (σ1R) binding affinity?

Methodological Answer:

Competitive radioligand binding assays (using [³H]-Pentazocine) are standard. Prior docking studies (e.g., using σ1R crystal structure PDB 5HK1) guide substituent modifications on the benzamide core to enhance binding. Validate computational predictions with SPR (surface plasmon resonance) for kinetic analysis .

Basic: What spectroscopic techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- FT-IR : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹).

- NMR : ¹H/¹³C NMR identifies benzyl and methyl substituents on the tetrahydropyridine ring.

- GC-MS/HPLC-MS : Detects impurities and verifies molecular weight .

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile?

Methodological Answer:

Systematically modify substituents on the benzamide and tetrahydropyridine moieties. For example:

- Electron-withdrawing groups (e.g., -CF₃) on the benzamide enhance σ1R affinity .

- Methyl substitution on the tetrahydropyridine ring improves metabolic stability.

Use multivariate regression analysis (e.g., GraphPad Prism) to correlate structural features with binding data .

Basic: What are common synthetic intermediates, and how are they characterized?

Methodological Answer:

- N-(6-mercapto-hexyl)benzamide : Intermediate from acylation of 6-amino-1-hexanthiol. Characterized via thiol-specific assays (Ellman’s reagent) .

- Nitrobenzofurazane derivatives : Confirmed by UV-Vis (λmax ~450 nm for nitro groups) .

Advanced: What strategies address discrepancies between in vitro binding data and in silico predictions?

Methodological Answer:

- Solvent accessibility modeling : Adjust docking parameters to account for solvation effects overlooked in rigid-receptor models.

- Free-energy perturbation (FEP) : Quantifies binding energy changes due to substituent modifications.

Cross-validate with isothermal titration calorimetry (ITC) to resolve enthalpy/entropy contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。